(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester: is a brominated fatty acid ester. This compound is characterized by the presence of a bromine atom at the 12th carbon of the octadecenoic acid chain, with a double bond in the 9th position in the Z configuration and a methyl ester group at the terminal end. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester typically involves the bromination of unsaturated fatty acid esters. One common method is the addition of bromine to the double bond of methyl 9-octadecenoate (methyl oleate) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts can enhance the efficiency of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions: (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form alkenes.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydroxyl Derivatives: Formed from nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Oxidized Products: Including carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester serves as a precursor for the synthesis of complex molecules. Its brominated structure allows for further functionalization, making it valuable in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and biochemical research.
Medicine: Research into the medicinal applications of this ester focuses on its potential as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, offering new avenues for treatment.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism by which (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Methyl 9-octadecenoate (Methyl Oleate): Lacks the bromine atom, making it less reactive in certain chemical reactions.
Methyl 12-hydroxy-9-octadecenoate: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Methyl 12-chloro-9-octadecenoate: Similar structure with a chlorine atom, offering different chemical properties and reactivity.
Uniqueness: The presence of the bromine atom at the 12th position in (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester imparts unique reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Biological Activity
(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester is a brominated fatty acid ester notable for its unique structural configuration, which includes a bromine atom at the 12th carbon of the octadecenoic acid chain and a double bond at the 9th position in the Z configuration. This compound has garnered attention in biochemical research due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C18H33BrO2
- Molecular Weight : 363.37 g/mol
- Structural Features :
- Bromine atom at position 12
- Double bond at position 9 (Z configuration)
- Methyl ester group
This unique configuration allows it to interact with biological membranes and proteins, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the ester group contributes to its reactivity. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound.
Biological Activities
Research findings indicate that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Interaction with Lipid Metabolism : The compound may also influence lipid metabolism, potentially serving as a therapeutic agent in metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl Linoleate | Two double bonds (positions 9 and 12) | Anti-inflammatory, cancer preventive |
Methyl Oleate | Single double bond at position 9 | Antioxidant, anti-inflammatory |
(9Z)-12-Hydroxyoctadec-9-enoic Acid | Hydroxy group at position 12 | Anti-inflammatory |
(6E,8E)-10-Hydroxy-3-oxooctadecatrienoic Acid | Multiple unsaturations | Antimicrobial |
This table highlights how the bromination pattern in this compound may confer distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study focused on evaluating the antimicrobial efficacy of various fatty acid esters found that this compound demonstrated significant inhibitory effects against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics used in clinical settings.
-
Anticancer Research :
- In vitro studies using cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival.
-
Lipid Metabolism Investigation :
- Research examining the impact of this compound on lipid metabolism indicated that it could alter lipid profiles in treated subjects. This suggests potential applications in managing dyslipidemia or related metabolic disorders.
Properties
Molecular Formula |
C19H35BrO2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl (Z,12S)-12-bromooctadec-9-enoate |
InChI |
InChI=1S/C19H35BrO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m0/s1 |
InChI Key |
SZFRLNSLCQQPTH-GFBZKKKVSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C/C=C\CCCCCCCC(=O)OC)Br |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.